2-(2-tert-butylphenoxy)-N-(4-butylphenyl)acetamide
Description
2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties.
Properties
Molecular Formula |
C22H29NO2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C22H29NO2/c1-5-6-9-17-12-14-18(15-13-17)23-21(24)16-25-20-11-8-7-10-19(20)22(2,3)4/h7-8,10-15H,5-6,9,16H2,1-4H3,(H,23,24) |
InChI Key |
TXNNGXUHUUBAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide typically involves the reaction of 2-tert-butylphenol with 4-butylaniline in the presence of acetic anhydride. The reaction conditions often include:
Solvent: An organic solvent such as dichloromethane or toluene.
Catalyst: A base such as triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-Butyl-phenoxy)-N-(4-methyl-phenyl)-acetamide
- 2-(2-tert-Butyl-phenoxy)-N-(4-ethyl-phenyl)-acetamide
- 2-(2-tert-Butyl-phenoxy)-N-(4-propyl-phenyl)-acetamide
Uniqueness
2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of tert-butyl and butyl groups may also affect its solubility and interaction with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
